phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
CAS No.: 1216790-90-7
Cat. No.: VC6237533
Molecular Formula: C13H17NO3
Molecular Weight: 235.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216790-90-7 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.283 |
| IUPAC Name | phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |
| Standard InChI Key | VEKPTBMMWOMUJB-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |
Introduction
Structural and Molecular Properties
Chemical Identity and Nomenclature
Phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is systematically named according to IUPAC guidelines as phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate. Its structure comprises:
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A phenyl ring (C₆H₅) attached to the oxygen atom of the carbamate group.
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A carbamate moiety (–O–C(=O)–N–) bridging the phenyl group and a hydroxycyclopentylmethyl substituent.
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A 1-hydroxycyclopentylmethyl group, where a cyclopentane ring bears a hydroxyl group at the 1-position and a methylene chain connected to the carbamate nitrogen.
The compound’s SMILES notation, C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O, encodes its stereochemistry and functional group arrangement.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1216790-90-7 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.283 g/mol |
| IUPAC Name | phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |
Synthesis and Preparation
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via two primary routes :
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Reaction of Amines with Carbamoyl Chlorides:
Primary or secondary amines react with carbamoyl chlorides (e.g., phenyl chloroformate) in the presence of a base (e.g., triethylamine) to form carbamates. -
Isocyanate-Based Synthesis:
Amines reacting with isocyanates (e.g., methyl isocyanate) under anhydrous conditions yield carbamates.
For phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate, the synthesis likely involves hydroxycyclopentylmethylamine reacting with phenyl carbamoyl chloride (or a related electrophile). Alternative pathways may utilize hydroxycyclopentylmethyl isocyanate and phenol derivatives.
Table 2: Hypothetical Synthesis Pathways
| Route | Reactants | Conditions |
|---|---|---|
| 1 | Hydroxycyclopentylmethylamine + Phenyl chloroformate | Base (e.g., Et₃N), polar aprotic solvent (e.g., THF), 0–25°C |
| 2 | Hydroxycyclopentylmethyl isocyanate + Phenol | Solvent-free or in dichloromethane, 25–50°C |
Challenges in Synthesis
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Steric Hindrance: The hydroxycyclopentylmethyl group may impede reaction kinetics due to its bulky cyclopentane ring .
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Hydroxyl Group Protection: The hydroxyl group on the cyclopentane ring may require protection (e.g., silylation or acetylation) during synthesis to prevent side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is expected to exhibit:
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Aromatic Protons: A multiplet at δ 7.2–7.4 ppm for the phenyl ring.
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Cyclopentyl Protons:
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Methylenic protons adjacent to the hydroxyl group at δ 3.5–4.0 ppm.
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Cyclopentane ring protons as multiplets between δ 1.5–2.5 ppm.
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Carbamate NH: A broad singlet at δ 5.0–6.0 ppm (exchangeable with D₂O) .
The ¹³C NMR spectrum would show:
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A carbonyl carbon at δ 155–160 ppm.
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Aromatic carbons at δ 120–140 ppm.
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Cyclopentane carbons between δ 20–50 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
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C=O Stretch: Strong band near 1700 cm⁻¹, characteristic of the carbamate carbonyl.
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N–H Stretch: Broad band near 3300 cm⁻¹ (secondary amine).
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O–H Stretch: Broad band around 3200–3500 cm⁻¹ from the cyclopentanol group.
Table 3: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–7.4 (aryl H), δ 3.5–4.0 (–CH₂–O–), δ 1.5–2.5 (cyclopentyl H) |
| ¹³C NMR | δ 155–160 (C=O), δ 120–140 (aryl C), δ 70–80 (C–O) |
| FTIR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), 3200–3500 cm⁻¹ (O–H) |
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